molecular formula C11H11NO3 B2816175 Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one CAS No. 2490420-63-6

Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one

Cat. No. B2816175
CAS RN: 2490420-63-6
M. Wt: 205.213
InChI Key: PVQGANNPJVKETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro compounds are characterized by having two molecular rings with only one common atom . The compound “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one” is a type of spiro compound. It is related to 1,2-Dioxolane, a chemical compound with formula C3H6O2, consisting of a ring of three carbon atoms and two oxygen atoms in adjacent positions .


Molecular Structure Analysis

Spiro compounds present a twisted structure of two or more rings (a ring system), in which 2 or 3 rings are linked together by one common atom . The common atom that connects the two (or sometimes three) rings is called the spiro atom . In the case of “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one”, the structure would likely involve a dioxolane ring and a dihydroquinoline ring connected at a common atom.

Scientific Research Applications

Antioxidant Activity

A study has shown that spiro-isatin-based Schiff bases, which include the compound , exhibit significant antioxidant activity . The compound was found to have DPPH, CUPRAC, and ABTS cation radical scavenging abilities . This antioxidant activity could be potentially useful in combating oxidative stress, which is implicated in various serious diseases such as cancer, heart diseases, diabetes, arteriosclerosis, and cataracts .

Role in Drug Design

Spiroindole and spirooxindole scaffolds, which include the compound “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one”, are important in drug design processes . These compounds have been found to have bioactivity against cancer cells, microbes, and various types of diseases affecting the human body . Their inherent three-dimensional nature and ability to project functionalities in all three dimensions make them attractive targets in drug discovery .

Use in Stereoselective Syntheses

Spiro compounds, including the one , have been used as auxiliary compounds in stereoselective syntheses . This process is crucial in the production of enantiomerically pure compounds, which are important in the pharmaceutical industry .

Application in Electronic Displays

Spiro compounds have found applications in electronic displays . Their unique chemical structure can be leveraged to create materials with specific optical properties, making them suitable for use in display technologies .

Use in Optical Data Storage Devices

The unique properties of spiro compounds have also been utilized in optical data storage devices . These devices use light to read and write data, and the optical properties of spiro compounds can be tailored to enhance the performance of these devices .

Role in the Synthesis of Other Compounds

The compound “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one” can also serve as a precursor in the synthesis of other complex organic compounds . Its unique structure can be leveraged to create a variety of other compounds with diverse properties .

Safety and Hazards

While specific safety and hazard information for “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one” is not available, it’s important to note that safety data sheets for similar compounds, such as 1,3-Dioxolane, indicate that they can be highly flammable and cause serious eye irritation .

Future Directions

Spiro compounds have received special attention in medicinal chemistry because of their promising biological activity . Future research could focus on the synthesis, characterization, and biological activity of “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one” and similar compounds.

properties

IUPAC Name

spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-9-3-4-11(14-6-7-15-11)8-2-1-5-12-10(8)9/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQGANNPJVKETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C(C1=O)N=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.